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Compound of Interest

Compound Name: FR-188582

Cat. No.: B1674015

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of FR-188582, a potent and highly selective
cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from publicly
available scientific literature and patent filings, offering a technical guide for research and drug
development professionals interested in the compound's discovery, mechanism of action, and
pharmacological profile.

Discovery and Development

FR-188582 was discovered and developed by Fujisawa Pharmaceutical Co., Ltd., which later
became part of Astellas Pharma. The compound emerged from research efforts to identify
novel anti-inflammatory agents with an improved safety profile compared to non-selective
nonsteroidal anti-inflammatory drugs (NSAIDs). The key innovation behind FR-188582 lies in
its high selectivity for the COX-2 enzyme over COX-1, which is associated with a reduction in
gastrointestinal side effects.

Physicochemical Properties

The fundamental physicochemical characteristics of FR-188582 are summarized in the table
below, providing essential data for its handling and formulation.
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Property Value Source
3-Chloro-5-(4-
IUPAC Name (methylsulfonyl)phenyl)-1- [1]

phenyl-1H-pyrazole

CAS Number 189699-82-9 [2]
Molecular Formula C16H13CIN202S [2]
Molecular Weight 332.8 g/mol [2]
Appearance Solid [2]

Mechanism of Action: Selective COX-2 Inhibition

FR-188582 exerts its anti-inflammatory effects through the selective inhibition of the COX-2
enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is
responsible for the production of prostaglandins that mediate pain and inflammation. In
contrast, COX-1 is a constitutively expressed enzyme involved in housekeeping functions,
including the protection of the gastric mucosa. By selectively targeting COX-2, FR-188582
reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of
COX-1.[3][4]

The signaling pathway affected by FR-188582 is depicted in the diagram below.
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Caption: Inhibition of the COX-2 pathway by FR-188582.

Pharmacological Data
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In Vitro Potency and Selectivity

FR-188582 demonstrates high potency for COX-2 with a significant selectivity margin over

COX-1. This selectivity is a key determinant of its potentially favorable gastrointestinal safety

profile.

Parameter Value Description Source
Half-maximal
inhibitory

ICso 17 nM concentration against [3][4]
human recombinant
COX-2.
Ratio of ICso for COX-

o ) 1 versus COX-2 in
Selectivity Ratio >6000-fold [5]

prostaglandin E2

formation assays.

In Vivo Efficacy

Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory
activity of FR-188582.

Model

Parameter

Value (95%
C.L)

Comparison

Source

Adjuvant-induced
Arthritis (Rat)

EDso (injected

paw)

Three-fold more

potent than
0.074 (0.00021-

0.53) mg/kg

Indomethacin
(EDso = 0.24

mg/kg).

[5]

Adjuvant-induced
Arthritis (Rat)

EDso (uninjected

paw)

0.063 (0.0039-
0.31) mg/kg

More potent than
Indomethacin
(EDso = 0.20
mg/kg).

[5]
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Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of FR-188582, as described in the patent literature (EP 0856000, WO 9713755),
involves a multi-step process. A generalized workflow is presented below.

Starting Materials

Phenylhydrazine | | 3-[4-(methylsulfanyl)phenyl]acrylonitrile

Reaction Steps

W Dehydrogenation Diazotization & Chlorination

Intgrmediate$
Y Y Y
Aminopyrazoline 3-Aminopyrazole 3-Chloropyrazole FR-188582

Click to download full resolution via product page
Caption: Generalized synthetic workflow for FR-188582.
Protocol:

e Cyclization: Phenylhydrazine is reacted with 3-[4-(methylsulfanyl)phenyl]acrylonitrile in the
presence of sodium ethoxide in refluxing ethanol to yield the corresponding aminopyrazoline.

» Dehydrogenation: The aminopyrazoline intermediate is dehydrogenated using manganese
dioxide in dichloromethane to form the 3-aminopyrazole.

» Diazotization and Chlorination: The 3-aminopyrazole is subjected to diazotization with
sodium nitrite and hydrochloric acid, followed by treatment with copper(l) chloride to afford
the 3-chloropyrazole derivative.
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» Oxidation: The final step involves the oxidation of the sulfide to the sulfone using meta-
chloroperoxybenzoic acid (MCPBA) in dichloromethane to yield FR-188582.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (ICso) of FR-188582 on COX-1 and COX-2.

Methodology (Recombinant Human Enzyme Assay):

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

 Incubation: The test compound (FR-188582) at various concentrations is pre-incubated with
the respective enzyme in a suitable buffer system.

o Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

o Prostaglandin Measurement: The amount of prostaglandin E2 (PGE-2) produced is quantified
using a specific immunoassay (e.g., ELISA).

o Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a vehicle control. The ICso value is determined by non-linear regression analysis
of the concentration-response curve.

In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy (EDso) of FR-188582 in a chronic model of
inflammation.

Methodology:

 Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete
adjuvant into one hind paw.

e Dosing: FR-188582 is administered orally at various doses to groups of arthritic rats, typically
starting after the establishment of arthritis.

o Paw Volume Measurement: The volume of both the injected and non-injected hind paws is
measured at specified time points using a plethysmometer to assess edema.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1674015?utm_src=pdf-body
https://www.benchchem.com/product/b1674015?utm_src=pdf-body
https://www.benchchem.com/product/b1674015?utm_src=pdf-body
https://www.benchchem.com/product/b1674015?utm_src=pdf-body
https://www.benchchem.com/product/b1674015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: The percentage reduction in paw edema is calculated for each dose group
compared to a vehicle-treated control group. The EDso value, the dose required to produce a
50% reduction in edema, is calculated using regression analysis.[5]

Conclusion

FR-188582 is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in
preclinical models of inflammation. Its discovery by Fujisawa Pharmaceutical Co., Ltd. (how
Astellas Pharma) contributed to the development of a new class of anti-inflammatory agents
with a potentially improved safety profile. The data and protocols summarized in this document
provide a valuable technical resource for researchers and professionals in the field of drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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